molecular formula C24H34N4O2 B2819648 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-ethoxybenzamide CAS No. 946285-72-9

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-ethoxybenzamide

Cat. No.: B2819648
CAS No.: 946285-72-9
M. Wt: 410.562
InChI Key: JDJACADOKJBXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a dimethylamino-substituted phenyl group, a 4-methylpiperazine-ethyl chain, and a 2-ethoxybenzamide moiety. The dimethylamino group enhances lipophilicity and membrane permeability, while the 4-methylpiperazine contributes to solubility and metabolic stability .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2/c1-5-30-23-9-7-6-8-21(23)24(29)25-18-22(28-16-14-27(4)15-17-28)19-10-12-20(13-11-19)26(2)3/h6-13,22H,5,14-18H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJACADOKJBXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Modifications

The following table summarizes key structural analogs and their pharmacological implications:

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties/Implications Reference
Target Compound : N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-ethoxybenzamide Reference compound 435.36* Balanced lipophilicity (ethoxy group) and solubility (methylpiperazine); potential CNS activity due to dimethylamino group.
5-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}furan-2-carboxamide 2-ethoxybenzamide → 5-bromofuran-2-carboxamide 435.36 Bromine increases molecular weight and electronegativity; may reduce oral bioavailability due to higher lipophilicity.
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide 4-methylpiperazine → 4-phenylpiperazine; ethoxy → methoxy 521.60 (est.) Phenylpiperazine enhances π-π stacking but may reduce solubility; methoxyphenoxy could alter metabolic stability.
Nitro-MPPF (N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide) Ethoxy → nitro; dimethylamino → pyridinyl 463.45 (est.) Nitro group increases electron-withdrawing effects, potentially enhancing receptor binding affinity; pyridinyl may improve CNS penetration.
(E)-3-[4-(2-Methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide Benzamide → butenamide; ethoxy → methoxy 405.50 (est.) Conjugated double bond introduces rigidity; methoxyphenyl may improve selectivity for serotonin/dopamine receptors.
3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide Methylpiperazine → 3-methylpiperazine; hydroxylation 625.12 (est.) Hydroxyl group improves solubility but may reduce blood-brain barrier penetration; stereochemistry influences target specificity.

*Molecular weight calculated based on formula from .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity and Bioavailability: The target compound’s ethoxy group provides moderate lipophilicity, favoring both solubility and membrane permeability. In contrast, the bromofuran analog () has higher lipophilicity due to bromine, which may limit gastrointestinal absorption .
  • Metabolic Stability :
    4-Methylpiperazine in the target compound resists oxidative metabolism compared to phenylpiperazine derivatives (), which are prone to CYP450-mediated degradation . The nitro group in Nitro-MPPF () may slow metabolism due to electron-withdrawing effects, extending half-life .

  • Receptor Binding and Selectivity: The dimethylamino and ethoxy groups in the target compound likely enhance affinity for aminergic receptors (e.g., dopamine or serotonin receptors). Structural analogs with methoxyphenyl () or pyridinyl () substituents may shift selectivity toward specific receptor subtypes, such as 5-HT1A or σ receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.